molecular formula C24H24N6O B2663152 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide CAS No. 1173529-41-3

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide

Cat. No.: B2663152
CAS No.: 1173529-41-3
M. Wt: 412.497
InChI Key: MXRPRTMLAYBTEY-VAWYXSNFSA-N
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Description

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a cinnamamide moiety, which is derived from cinnamic acid. The presence of the phenethylamino group further enhances its biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted pyrazole and a suitable nitrile, the cyclization can be facilitated by using strong acids or bases under reflux conditions.

  • Introduction of the Phenethylamino Group: : The phenethylamine can be introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions at the desired positions.

  • Attachment of the Cinnamamide Moiety: : The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with cinnamic acid or its derivatives. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cinnamamide moiety, potentially converting the double bond into a single bond, resulting in a more saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions, particularly those involving signal transduction pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinases, enzymes that play crucial roles in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its therapeutic effects. The phenethylamino group may enhance binding affinity and specificity, while the cinnamamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine derivatives are structurally similar and share some biological activities.

    Cinnamamide Derivatives: These compounds, derived from cinnamic acid, also exhibit various biological activities and are used in medicinal chemistry.

Uniqueness

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide is unique due to the combination of its structural features. The presence of the phenethylamino group and the cinnamamide moiety, along with the pyrazolo[3,4-d]pyrimidine core, provides a distinct set of properties that enhance its biological activity and therapeutic potential. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-22(12-11-19-7-3-1-4-8-19)25-15-16-30-24-21(17-29-30)23(27-18-28-24)26-14-13-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,25,31)(H,26,27,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPRTMLAYBTEY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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